6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride
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Overview
Description
6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride is a chemical compound with a benzothiazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the piperazine moiety enhances its biological activity, making it a valuable compound for research and development.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in neuroprotection and anti-inflammatory responses .
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves the reaction of 6-methyl-1,3-benzothiazole with piperazine under specific conditions. One common method includes the use of a solvent such as chloroform and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)pyrimidine derivatives: These compounds share the piperazine moiety and have similar biological activities.
Benzothiazole derivatives: Compounds with a benzothiazole core structure, such as 2-aminobenzothiazole, exhibit similar chemical properties and applications.
Uniqueness
6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride is unique due to the combination of the benzothiazole core and the piperazine moiety. This combination enhances its biological activity and makes it a valuable compound for various research applications. Its specific chemical structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-methyl-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.ClH/c1-9-2-3-10-11(8-9)16-12(14-10)15-6-4-13-5-7-15;/h2-3,8,13H,4-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMSIITXEGMUKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCNCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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